molecular formula C13H11N3 B1308837 5-(2-Naphthyl)-1H-pyrazol-3-amine CAS No. 209224-90-8

5-(2-Naphthyl)-1H-pyrazol-3-amine

Cat. No.: B1308837
CAS No.: 209224-90-8
M. Wt: 209.25 g/mol
InChI Key: IEWCDCBGMJMROZ-UHFFFAOYSA-N
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Description

5-(2-Naphthyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Domino Reactions and Heterocycle Synthesis

A study by Jiang et al. (2014) highlighted the utility of similar compounds in domino reactions with arylglyoxals, leading to the synthesis of novel pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These reactions showcase the compound's versatility in creating new heterocyclic structures, contributing significantly to the field of synthetic organic chemistry (Jiang et al., 2014).

Antimicrobial Applications

Research conducted by Goel et al. (2014) on derivatives of 5-(2-Naphthyl)-1H-pyrazol-3-amine showed considerable antifungal activity, though exhibiting poor antibacterial effects. This study underlines the potential of these compounds in developing new antimicrobial agents, specifically targeting fungal infections (Goel et al., 2014).

Biological Activity and Molecular Docking

Sandhya et al. (2021) investigated pyrazole clubbed imino naphthyl derivatives, synthesized from this compound, for their in vitro antibacterial, antifungal, and antituberculosis activities. The study also conducted molecular docking to understand the interaction of these compounds with biological targets, highlighting their potential in drug discovery and development (Sandhya et al., 2021).

Stabilization in Metal Complexes

Schowtka et al. (2015) demonstrated the use of a compound similar to this compound in stabilizing a unique strontium metal complex. This research contributes to the understanding of metal-ligand interactions and the design of novel coordination compounds (Schowtka et al., 2015).

Synthesis and Characterization of Novel Dyes

Varghese et al. (2015) synthesized and characterized a novel fluorescent dye using a derivative of this compound. Their work sheds light on the photophysical properties of the dye, demonstrating its potential as a fluorescent label for various analytical applications (Varghese et al., 2015).

Mechanism of Action

Target of Action

The primary target of 5-(2-Naphthyl)-1H-pyrazol-3-amine is the Gonadotropin-releasing hormone receptor (GNRHR) . This receptor mediates the action of Gonadotropin-releasing hormone (GnRH) to stimulate the secretion of the gonadotropic hormones luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

Mode of Action

The compound interacts with its target, the GNRHR, by association with G-proteins that activate a phosphatidylinositol-calcium second messenger system . This interaction results in changes in the cellular activity, leading to the secretion of LH and FSH.

Biochemical Pathways

The compound affects the GnRH signaling pathway, which plays a crucial role in the regulation of reproduction . The downstream effects of this pathway include the regulation of gonadotropin release, which influences various reproductive processes.

Pharmacokinetics

Similar compounds have shown a median t max of 50–72 h and a mean apparent terminal T 1/2 of 34–57 h . The bioavailability of such compounds is often influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its influence on the GnRH signaling pathway. By interacting with the GNRHR, the compound can stimulate the secretion of LH and FSH, which are key hormones in the regulation of reproductive processes .

Future Directions

The future directions for research on “5-(2-Naphthyl)-1H-pyrazol-3-amine” would depend on its properties and potential applications. Given the wide range of uses for pyrazole and naphthyl compounds, there could be many possible avenues for further study .

Properties

IUPAC Name

5-naphthalen-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWCDCBGMJMROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395971
Record name 5-(2-Naphthyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209224-90-8
Record name 5-(2-Naphthalenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209224-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Naphthyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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